An In-depth Technical Guide to 4-Bromo-4'-hydroxybiphenyl (CAS 29558-77-8)
An In-depth Technical Guide to 4-Bromo-4'-hydroxybiphenyl (CAS 29558-77-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of 4-Bromo-4'-hydroxybiphenyl. The information is intended to support research and development activities in medicinal chemistry, materials science, and related disciplines.
Physicochemical Properties
4-Bromo-4'-hydroxybiphenyl is a biphenyl derivative characterized by the presence of a bromine atom and a hydroxyl group at the 4 and 4' positions, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.
Table 1: Physicochemical Data for 4-Bromo-4'-hydroxybiphenyl
| Property | Value | Reference(s) |
| CAS Number | 29558-77-8 | [1][2] |
| Molecular Formula | C₁₂H₉BrO | [1][3][4] |
| Molecular Weight | 249.10 g/mol | [3][5] |
| Appearance | White to off-white or cream powder/crystals | [6] |
| Melting Point | 164-166 °C | [1][3] |
| Boiling Point | 355.5 ± 17.0 °C (Predicted) | [3] |
| Solubility | Partially soluble in water; soluble in methanol. | [1][3] |
| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 9.70 ± 0.15 (Predicted) | [3] |
| LogP (XLogP3) | 4.7 | [1] |
Table 2: Spectroscopic Data Identifiers for 4-Bromo-4'-hydroxybiphenyl
| Spectroscopic Data | Identifier/Reference |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| IR Spectroscopy | Available |
| Mass Spectrometry | Available |
| SDBS (AIST Spectral DB) | 18922 |
Experimental Protocols
4-Bromo-4'-hydroxybiphenyl is a valuable synthetic intermediate. The following protocols describe its preparation and a common subsequent reaction.
Synthesis of 4-Bromo-4'-hydroxybiphenyl via Hydrolysis
A common method for the preparation of 4-Bromo-4'-hydroxybiphenyl involves the hydrolysis of a protected precursor, such as 4-bromo-4'-benzenesulphonyloxybiphenyl.[3]
Experimental Workflow: Synthesis of 4-Bromo-4'-hydroxybiphenyl
Caption: Workflow for the Synthesis of 4-Bromo-4'-hydroxybiphenyl.
Methodology:
-
Reaction Setup: 4-bromo-4'-benzenesulphonyloxybiphenyl is dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like dioxane to ensure solubility of both the starting material and the reagent.[3]
-
Hydrolysis: A solution of sodium hydroxide is added to the reaction mixture. The mixture is then heated to facilitate the hydrolytic cleavage of the benzenesulfonate protecting group.
-
Workup: After the reaction is complete, an aqueous workup is performed. This typically involves neutralization of the excess base and extraction of the product into an organic solvent.
-
Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography, to yield pure 4-Bromo-4'-hydroxybiphenyl.
Application in Suzuki-Miyaura Cross-Coupling Reactions
4-Bromo-4'-hydroxybiphenyl can serve as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex biaryl structures. This is a common strategy in the synthesis of pharmaceuticals and advanced materials.[7]
Experimental Workflow: Suzuki-Miyaura Coupling of 4-Bromo-4'-hydroxybiphenyl
Caption: General Workflow for Suzuki-Miyaura Coupling.
Methodology:
-
Reaction Setup: In a reaction vessel, 4-Bromo-4'-hydroxybiphenyl, an appropriate arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a degassed solvent.
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period to allow the cross-coupling to proceed.
-
Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified by column chromatography to isolate the desired biaryl compound.
Biological Activity and Potential Signaling Pathways
While direct studies on the specific signaling pathways modulated by 4-Bromo-4'-hydroxybiphenyl are limited, its structural similarity to other polybrominated biphenyls (PBBs) and hydroxylated polychlorinated biphenyls (OH-PCBs) suggests potential endocrine-disrupting properties.[8][9] These classes of compounds are known to interfere with the thyroid hormone system.[9]
Hydroxylated biphenyls can mimic the structure of thyroid hormones and may interact with thyroid hormone receptors and transport proteins.[8]
Hypothesized Signaling Pathway: Endocrine Disruption by 4-Bromo-4'-hydroxybiphenyl
Caption: Hypothesized Endocrine Disruption Pathway.
This proposed mechanism suggests that 4-Bromo-4'-hydroxybiphenyl may bind to thyroid hormone receptors, leading to either agonistic or antagonistic effects. This interaction can result in altered expression of thyroid hormone-responsive genes, thereby disrupting the normal physiological processes regulated by thyroid hormones. It is important to note that this is a hypothesized pathway based on the activity of structurally related compounds, and further experimental validation is required.
Applications in Research and Drug Development
4-Bromo-4'-hydroxybiphenyl is a key intermediate in the synthesis of a variety of organic molecules. Its utility stems from the presence of two reactive sites: the hydroxyl group and the carbon-bromine bond.
-
Precursor for Novel Compounds: It serves as a starting material for the synthesis of more complex molecules, such as 4-cyano-4'-hydroxybiphenyl.[3]
-
Monomer in Polymer Synthesis: The bifunctional nature of this compound makes it a suitable monomer for the production of polymers and plastics.[6]
-
Fragment in Drug Discovery: The biphenyl scaffold is a common motif in many biologically active compounds. 4-Bromo-4'-hydroxybiphenyl can be used as a building block in the synthesis of potential drug candidates, where the bromine atom allows for further functionalization through cross-coupling reactions.[7]
-
Liquid Crystal Research: Biphenyl derivatives are fundamental components in the development of liquid crystal materials.[2]
References
- 1. echemi.com [echemi.com]
- 2. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4-Bromo-4'-hydroxybiphenyl | 29558-77-8 [chemicalbook.com]
- 4. 4-Bromo-4'-hydroxybiphenyl synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-4'-hydroxybiphenyl, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
